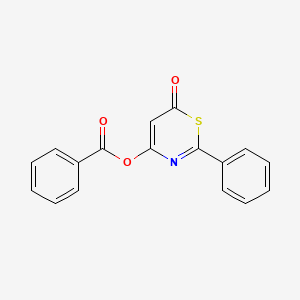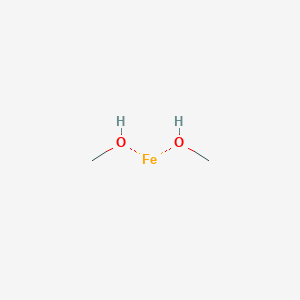
Iron methoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron methoxide is an organometallic compound with the chemical formula Fe(OCH₃)₃ It is a type of alkoxide, where iron is bonded to methoxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron methoxide can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride with sodium methoxide in methanol. The reaction proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Fe(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Iron methoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Methoxide groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen or other reducing agents.
Substitution: Various ligands such as halides or other alkoxides.
Major Products:
Oxidation: Iron oxides (e.g., Fe₂O₃).
Reduction: Lower oxidation state iron compounds.
Substitution: New organometallic compounds with different ligands.
Applications De Recherche Scientifique
Iron methoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of iron methoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with different substrates, activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Iron Ethoxide (Fe(OEt)₃): Similar structure but with ethoxide groups instead of methoxide.
Iron Propoxide (Fe(OPr)₃): Contains propoxide groups.
Iron Butoxide (Fe(OBut)₃): Contains butoxide groups.
Uniqueness: Iron methoxide is unique due to its specific reactivity and the properties imparted by the methoxide groups. Its smaller alkoxide groups compared to ethoxide or butoxide make it more reactive in certain catalytic applications.
Propriétés
Formule moléculaire |
C2H8FeO2 |
|---|---|
Poids moléculaire |
119.93 g/mol |
Nom IUPAC |
iron;methanol |
InChI |
InChI=1S/2CH4O.Fe/c2*1-2;/h2*2H,1H3; |
Clé InChI |
YPWKOAYHFZTKBJ-UHFFFAOYSA-N |
SMILES canonique |
CO.CO.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


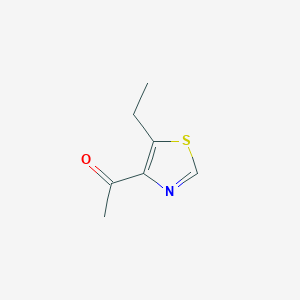
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
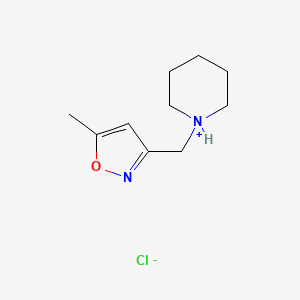
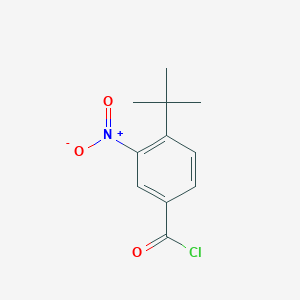
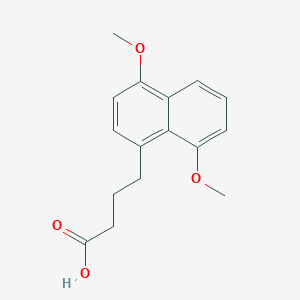
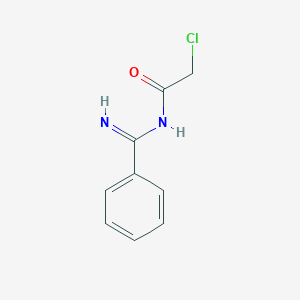
![Acetic acid, [3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13792797.png)
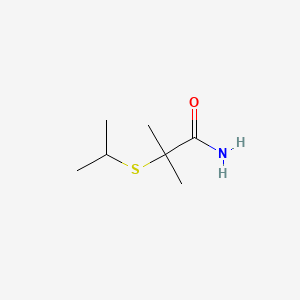
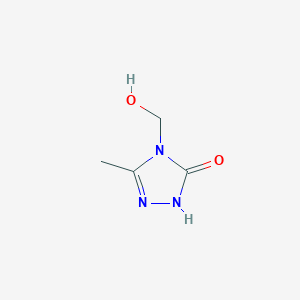
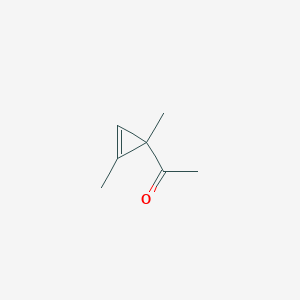
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)

